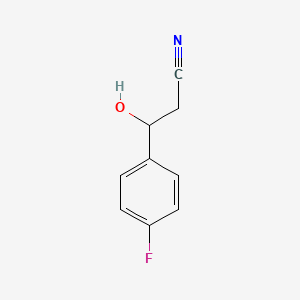

3-(4-fluorophenyl)-3-hydroxypropanenitrile

Description

Contextual Significance of α-Hydroxynitriles and Organofluorine Compounds in Contemporary Chemical Research

The study of 3-(4-fluorophenyl)-3-hydroxypropanenitrile is deeply rooted in the broader importance of its constituent functional groups. α-Hydroxynitriles , also known as cyanohydrins, are a versatile class of organic compounds characterized by the presence of a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom. chemicalbook.com This unique arrangement makes them valuable intermediates in organic synthesis, as the nitrile group can be readily converted into a variety of other functionalities, including carboxylic acids, amines, and amides, while the hydroxyl group offers a site for further reactions. nih.govnist.gov Their utility is underscored by their role in the synthesis of essential molecules like α-hydroxy acids and α-amino acids. sigmaaldrich.com

Parallel to the significance of α-hydroxynitriles, organofluorine compounds have garnered immense attention in medicinal chemistry and materials science. nih.govpatsnap.com The introduction of fluorine into an organic molecule can profoundly alter its physical, chemical, and biological properties. patsnap.com Fluorine's high electronegativity and small size can enhance metabolic stability, increase binding affinity to biological targets, and improve bioavailability, making it a prized element in the design of pharmaceuticals. nih.gov An estimated one-fifth of all pharmaceuticals contain fluorine, a testament to its impact on modern drug discovery. nih.gov

Strategic Importance of the this compound Scaffold in Organic Synthesis

The molecular framework of this compound, which combines the reactive potential of a cyanohydrin with the modulating effects of a fluorine atom on a phenyl ring, represents a strategically important scaffold for organic synthesis. The presence of the 4-fluorophenyl group is particularly noteworthy. This motif is a common feature in a multitude of bioactive molecules and approved drugs. The fluorine atom at the para-position can influence the electronic properties of the aromatic ring and participate in specific interactions with biological receptors.

This scaffold serves as a valuable building block for the synthesis of more complex molecules. For instance, derivatives of similar structures are key intermediates in the synthesis of various pharmaceuticals. nih.gov The nitrile and hydroxyl groups provide convenient handles for a wide array of chemical transformations, allowing chemists to elaborate the core structure into diverse and intricate molecular architectures.

Research Objectives and Scope of Scholarly Investigations Pertaining to the Compound's Chemistry

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the investigation into this and structurally related compounds is driven by several key objectives. A primary goal is the development of efficient and stereoselective synthetic methods. The creation of chiral centers during the formation of cyanohydrins makes the development of asymmetric syntheses a significant area of research.

Furthermore, a central objective is the exploration of the compound's potential as a precursor to novel therapeutic agents. Given the prevalence of the fluorophenyl group in pharmaceuticals, researchers are interested in synthesizing new derivatives and evaluating their biological activity. Investigations into related compounds have shown potential applications in areas such as antimicrobial and anticancer research.

The table below provides an overview of the key research areas related to the chemical class of this compound.

| Research Area | Key Objectives |

| Synthetic Chemistry | Development of novel and efficient synthetic routes; exploration of stereoselective synthesis. |

| Medicinal Chemistry | Use as an intermediate for the synthesis of bioactive molecules and potential drug candidates. |

| Materials Science | Investigation of the impact of the fluorinated scaffold on the properties of new materials. |

Compound Information

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-3-hydroxypropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,9,12H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQYEWYUZCTROP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC#N)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136568-65-5 | |

| Record name | 3-(4-fluorophenyl)-3-hydroxypropanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Elucidation for 3 4 Fluorophenyl 3 Hydroxypropanenitrile

Development of Asymmetric Synthetic Routes to 3-(4-fluorophenyl)-3-hydroxypropanenitrile

The creation of a single desired stereoisomer of this compound from the prochiral 4-fluorobenzaldehyde (B137897) is a key challenge. Researchers have explored several avenues to achieve high levels of enantioselectivity and diastereoselectivity.

Catalytic Enantioselective Approaches (e.g., Chiral Ligand-Mediated Hydrocyanation)

Catalytic enantioselective hydrocyanation, the addition of a cyanide source to an aldehyde, stands as a prominent method for synthesizing chiral cyanohydrins. This approach typically involves a metal catalyst coordinated to a chiral ligand. The resulting chiral complex creates a stereochemically defined environment that directs the nucleophilic attack of the cyanide ion to one face of the aldehyde, leading to the preferential formation of one enantiomer.

A variety of chiral metal complexes have been investigated for asymmetric cyanohydrin synthesis in general. d-nb.info Titanium and vanadium complexes featuring salen ligands have shown particular promise in the asymmetric addition of trimethylsilyl (B98337) cyanide (TMSCN) to aldehydes. nih.gov These catalysts are often effective at low loadings and can lead to high enantiomeric excesses (ee). For the synthesis of this compound, the reaction would involve the addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to 4-fluorobenzaldehyde in the presence of a chiral catalyst.

The general reaction is as follows:

Scheme 1: General reaction for the catalytic enantioselective synthesis of this compound.

While specific data for the synthesis of this compound is not extensively tabulated in publicly available literature, the following table presents representative data for the asymmetric hydrocyanation of benzaldehyde (B42025) derivatives, which serves as a strong predictive model for the synthesis of the target compound.

Note: The data in this table is representative of typical results for the asymmetric hydrocyanation of substituted benzaldehydes and serves as an illustrative example for the synthesis of this compound.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries or Substrates

An alternative to enantioselective catalysis is the use of chiral auxiliaries. In this strategy, the prochiral substrate, 4-fluorobenzaldehyde, is first reacted with a chiral auxiliary to form a diastereomeric intermediate. The subsequent nucleophilic addition of the cyanide ion is then directed by the stereocenter of the auxiliary, leading to the formation of one diastereomer in excess. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched cyanohydrin.

Common chiral auxiliaries include chiral alcohols or amines. rsc.org For instance, Oppolzer's sultam and Ellman's imine have been successfully employed in the diastereoselective synthesis of various chiral molecules. rsc.org The degree of diastereoselectivity is influenced by the proximity of the chiral auxiliary to the reaction center and the steric and electronic nature of the groups involved. rsc.org

A general approach using a chiral auxiliary is depicted below:

Scheme 2: General strategy for the diastereoselective synthesis of this compound using a chiral auxiliary.

The success of this method hinges on the ability to achieve high diastereoselectivity in the cyanation step and the ease of removal of the chiral auxiliary without racemization of the product.

Optimization of Reaction Conditions for Enhanced Enantiomeric and Diastereomeric Purity

Achieving high levels of enantiomeric and diastereomeric purity is paramount in asymmetric synthesis. The optimization of reaction conditions plays a crucial role in maximizing the selectivity of the reaction. Key parameters that are often fine-tuned include the choice of catalyst and ligand, the cyanide source, the solvent, the reaction temperature, and the presence of additives.

For catalytic enantioselective approaches, screening a library of chiral ligands is a common starting point to identify the most effective one for a particular substrate. The solvent can have a profound impact on the stereochemical outcome by influencing the conformation of the catalyst-substrate complex and the solubility of the reactants. researchgate.net Lowering the reaction temperature often leads to an increase in enantioselectivity, as the energy difference between the diastereomeric transition states becomes more significant.

The following table illustrates the effect of various reaction parameters on the enantiomeric excess (ee) in a model asymmetric hydrocyanation reaction.

Note: This table presents generalized data illustrating the impact of reaction parameters on the enantioselectivity of cyanohydrin synthesis.

Mechanistic Investigations Governing the Formation of this compound

A thorough understanding of the reaction mechanism is essential for the rational design of more efficient and selective synthetic methods. Mechanistic studies aim to elucidate the step-by-step process of bond formation and the nature of the key intermediates and transition states.

Elucidation of Rate-Determining Steps and Transition State Structures

In the catalytic hydrocyanation of aldehydes, the mechanism generally involves the activation of the aldehyde by the Lewis acidic metal center of the catalyst. This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the cyanide ion. The chiral ligand environment dictates the facial selectivity of this attack.

Computational studies, such as Density Functional Theory (DFT) calculations, are powerful tools for modeling the transition state structures. nih.gov These models can help to rationalize the observed stereochemical outcome by identifying the lowest energy pathway leading to the major enantiomer. For the synthesis of this compound, the transition state would involve the coordinated 4-fluorobenzaldehyde, the chiral catalyst, and the approaching cyanide nucleophile. The geometry of this complex determines which face of the aldehyde is more accessible for attack.

The rate-determining step in the catalytic cycle can vary depending on the specific catalyst system and reaction conditions. In many cases, the reductive elimination of the cyanohydrin product from the metal center is considered to be the rate-limiting step.

Role of Solvents, Catalysts, and Additives in Reaction Pathways

The choice of solvent can significantly influence the reaction pathway and stereoselectivity. researchgate.net Solvents can affect the aggregation state of the catalyst, the solubility of the reactants, and the stability of charged intermediates or transition states. Aprotic solvents are commonly used to avoid the deactivation of the catalyst and the unwanted reaction of the cyanide source with the solvent.

The catalyst is at the heart of the asymmetric induction. The nature of the metal center and the structure of the chiral ligand are the primary determinants of both the catalytic activity and the enantioselectivity. For instance, bimetallic titanium(IV) salen complexes have been shown to be highly effective catalysts for the asymmetric addition of TMSCN to aldehydes. nih.gov

Additives can also play a crucial role in the reaction. In some systems, the addition of a co-catalyst or an activator can enhance the reaction rate and/or the enantioselectivity. For example, in certain hydrocyanation reactions, Lewis acids can be used to accelerate the reaction.

Application of Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of cyanohydrins, including this compound, often involves the use of hazardous reagents and volatile organic solvents. The application of green chemistry principles aims to mitigate these environmental and safety concerns by promoting the use of safer alternatives and more efficient synthetic strategies.

Solvent-Free Reactions and Alternative Reaction Media (e.g., Aqueous, Solid-State)

The pursuit of greener synthetic methods for producing this compound has led to investigations into solvent-free and alternative solvent systems. These approaches aim to reduce or eliminate the use of conventional, often toxic, organic solvents.

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry. By eliminating the solvent, this methodology reduces waste, lowers costs, and can sometimes lead to enhanced reaction rates and selectivity. For the synthesis of compounds analogous to this compound, such as β-amino carbonyl/nitrile derivatives, the use of a "green" catalyst like Water Hyacinth Ash (WHA) under solvent-free conditions has been reported. These reactions often proceed at slightly elevated temperatures (e.g., 60-80°C) to facilitate the reaction between solid or neat liquid reactants.

Aqueous Media:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of cyanohydrins in aqueous media is a well-established green alternative. The reaction of an aldehyde, such as 4-fluorobenzaldehyde, with a cyanide salt (e.g., sodium cyanide or potassium cyanide) can be effectively carried out in water. The use of a biphasic system or a phase-transfer catalyst can further enhance the reaction rate by facilitating the interaction between the water-soluble cyanide and the organic-soluble aldehyde.

Alternative Solvents:

Deep eutectic solvents (DESs) and ionic liquids (ILs) are also being explored as greener alternatives to traditional organic solvents. For instance, a deep eutectic mixture of choline (B1196258) chloride and urea (B33335) has been shown to be an efficient and environmentally friendly catalyst and medium for the one-pot synthesis of nitriles from aldehydes.

The table below summarizes potential green synthetic approaches for this compound based on analogous reactions.

| Reaction Type | Media/Catalyst | Reactants | Key Advantages |

| Solvent-Free | Solid-state or neat | 4-fluorobenzaldehyde, Acetonitrile derivative | Reduced waste, potential for higher efficiency |

| Aqueous Synthesis | Water | 4-fluorobenzaldehyde, Sodium Cyanide | Non-toxic, non-flammable, readily available solvent |

| Alternative Solvents | Deep Eutectic Solvents (e.g., Choline chloride/urea) | 4-fluorobenzaldehyde, Acetonitrile derivative | Recyclable, low volatility, tunable properties |

Atom Economy and E-Factor Analysis for Sustainable Synthesis

To quantitatively assess the sustainability of a synthetic route, green chemistry metrics such as atom economy and the Environmental Factor (E-Factor) are employed.

Atom Economy:

Atom economy, developed by Barry Trost, provides a theoretical measure of the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. The formula for atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from 4-fluorobenzaldehyde and hydrogen cyanide (a common method for cyanohydrin formation), the reaction is as follows:

C₇H₅FO + HCN → C₈H₆FNO

This addition reaction, in theory, has a 100% atom economy as all the atoms of the reactants are incorporated into the final product.

E-Factor:

The E-Factor, conceived by Roger Sheldon, offers a more practical measure of the environmental impact of a chemical process by quantifying the amount of waste generated. The E-Factor is calculated as:

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a more environmentally friendly process. The E-Factor considers all waste streams, including solvent losses, reagent byproducts, and purification waste.

The following table provides a comparative analysis of the theoretical atom economy and a projected E-Factor for different synthetic approaches to this compound.

| Synthetic Approach | Theoretical Atom Economy (%) | Projected E-Factor Range | Key Waste Contributors |

| Traditional Synthesis (in organic solvent) | 100 | 5 - 50 | Organic solvents, excess reagents, byproducts from workup and purification |

| Solvent-Free Synthesis | 100 | <1 - 5 | Catalyst (if not recycled), byproducts from purification |

| Aqueous Synthesis | 100 | 1 - 10 | Water (if not recycled), salts from neutralization, byproducts from purification |

It is important to note that while the atom economy for the core reaction is 100%, the actual E-Factor will be significantly influenced by the specific reaction conditions, workup procedures, and the efficiency of solvent and catalyst recycling. The adoption of green chemistry principles, such as solvent-free or aqueous conditions, can substantially lower the E-Factor, thereby leading to a more sustainable synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of 3 4 Fluorophenyl 3 Hydroxypropanenitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the complete structural elucidation of 3-(4-fluorophenyl)-3-hydroxypropanenitrile in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multi-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, provides insight into the molecule's conformation, and helps to establish the relative stereochemistry of its chiral center.

Multi-dimensional NMR experiments are crucial for assembling the molecular framework by identifying through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. princeton.edu For this compound, this experiment would show a clear correlation between the methine proton (H3) at the chiral center and the two diastereotopic methylene (B1212753) protons (H2a, H2b) of the propanenitrile backbone. This helps to identify the spin system of the aliphatic chain. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates proton signals with their directly attached carbon atoms (¹J-coupling). youtube.com It allows for the unambiguous assignment of each carbon atom in the molecule that bears a proton. For instance, the signal for the methine carbon (C3) would correlate with the methine proton (H3), and the methylene carbon (C2) would show correlations to both diastereotopic methylene protons. princeton.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum detects longer-range couplings between protons and carbons, typically over two to four bonds. youtube.com This is particularly useful for connecting different fragments of the molecule. Key correlations would be expected from the methine proton (H3) to the nitrile carbon (C1) and to the quaternary and protonated carbons of the fluorophenyl ring. Likewise, the aromatic protons would show correlations to the benzylic carbon (C3), confirming the connection of the phenyl ring to the propanenitrile chain. science.gov

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, irrespective of the number of bonds separating them. princeton.eduresearchgate.net This information is vital for determining the preferred conformation of the molecule in solution. For example, correlations between the methine proton (H3) and specific protons on the aromatic ring can provide information about the rotational orientation of the fluorophenyl group relative to the chiral center.

A representative dataset of expected NMR assignments for this compound is presented below.

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |

| 1 | - | ~118 | H2a, H2b, H3 |

| 2 | ~2.8 (dd) | ~30 | C1, C3 |

| 3 | ~5.1 (t) | ~65 | C1, C2, C1', C2', C6' |

| 1' | - | ~135 | H2', H3, H6' |

| 2'/6' | ~7.4 (dd) | ~128 | C3, C4', C1' |

| 3'/5' | ~7.1 (t) | ~116 | C1', C4' |

| 4' | - | ~163 (d) | H2', H3', H5', H6' |

| OH | broad s | - | - |

Note: Chemical shifts are estimates based on similar structures and are highly dependent on solvent and concentration. Multiplicities: s=singlet, d=doublet, t=triplet, dd=doublet of doublets.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a powerful and sensitive probe into the electronic environment of the fluorophenyl ring. rsc.org The ¹⁹F nucleus has 100% natural abundance and a high gyromagnetic ratio, resulting in strong signal intensity. The chemical shift of the fluorine atom is highly sensitive to changes in electron density and the substitution pattern on the aromatic ring. nih.govnih.gov

In this compound, the ¹⁹F NMR spectrum would typically exhibit a single signal, as there is only one fluorine atom. The precise chemical shift provides information about the electronic influence of the hydroxypropanenitrile substituent on the ring. Furthermore, coupling between the ¹⁹F nucleus and the aromatic protons (³JHF and ⁴JHF) can be observed in high-resolution ¹H or ¹⁹F spectra, providing additional information for structural confirmation. rsc.org This technique is also exceptionally useful for monitoring reactions involving the fluorinated aromatic ring. nih.gov

Interactive Table 2: Expected ¹⁹F NMR Parameters

| Parameter | Expected Value | Information Provided |

| Chemical Shift (δ) | ~ -110 to -115 ppm (vs. CFCl₃) | Electronic environment of the C-F bond |

| Coupling Constants | ³J(F, H3'/H5') ≈ 8-9 Hz | Through-bond connectivity to ortho protons |

| ⁴J(F, H2'/H6') ≈ 5-6 Hz | Through-bond connectivity to meta protons |

Single Crystal X-ray Diffraction for Absolute Configuration Determination and Solid-State Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov For a chiral compound like this compound, this technique can unambiguously establish its absolute configuration (R or S) when a suitable heavy atom is present or by using anomalous dispersion effects. nih.govubc.ca

The analysis provides precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the crystal lattice. mdpi.comnih.gov Furthermore, X-ray diffraction reveals how the molecules pack together in the solid state, identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitrile or hydroxyl group of a neighboring molecule) and π-π stacking of the phenyl rings. nih.gov This information is critical for understanding the material's physical properties.

Interactive Table 3: Representative Crystallographic Data for a Small Organic Molecule

| Parameter | Example Value |

| Chemical Formula | C₉H₈FNO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~6.4 |

| b (Å) | ~13.3 |

| c (Å) | ~8.5 |

| β (°) | ~97.4 |

| Volume (ų) | ~720 |

| Z (molecules/cell) | 4 |

| R-factor | < 0.05 |

Note: These values are hypothetical, based on a similar organic crystal structure, to illustrate typical data obtained from the experiment. nih.gov

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Insights

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. wikipedia.org These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. libretexts.orgscribd.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right-circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly the spatial arrangement of chromophores (like the fluorophenyl ring) relative to the chiral center. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the enantiomer, often aided by computational predictions. researchgate.net

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of light. wikipedia.orgyoutube.com An ORD curve provides information that is complementary to a CD spectrum, as the two are related by the Kramers-Kronig transforms. ORD is particularly useful for determining the enantiomeric purity of a sample.

For this compound, the aromatic ring serves as the primary chromophore. The interactions between the electronic transitions of this ring and the chiral center at C3 give rise to a characteristic CD and ORD spectrum, allowing for the differentiation and quantification of the R and S enantiomers.

Vibrational Spectroscopy (FT-IR, Raman) for Analysis of Intramolecular Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and their local environment. ias.ac.in For this compound, these techniques are particularly useful for identifying key vibrational modes and investigating hydrogen bonding.

The presence of both a hydroxyl (-OH) group (a hydrogen bond donor) and a nitrile (-C≡N) group (a potential hydrogen bond acceptor) in close proximity raises the possibility of intramolecular hydrogen bonding. This interaction can significantly affect the frequency of the O-H stretching vibration. In a non-hydrogen-bonded state, the O-H stretch appears as a sharp band around 3600 cm⁻¹. If an intramolecular hydrogen bond forms between the hydroxyl proton and the nitrogen of the nitrile group, this band will broaden and shift to a lower wavenumber (e.g., 3500-3300 cm⁻¹). nih.govmdpi.com Dilution studies in a non-polar solvent can help distinguish intramolecular from intermolecular hydrogen bonding.

Interactive Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H | Stretching (H-bonded) | ~3450 (broad) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H | Stretching | ~2950-2850 |

| C≡N | Stretching | ~2250 |

| Aromatic C=C | Stretching | ~1600, 1510 |

| C-O | Stretching | ~1100 |

| C-F | Stretching | ~1230 |

Advanced Mass Spectrometry Techniques for Reaction Monitoring and Isotopic Labeling Studies

Advanced mass spectrometry (MS) techniques are vital for confirming the molecular weight of this compound and for studying its formation and reactivity. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

MS is also an invaluable tool for reaction monitoring. By analyzing small aliquots of a reaction mixture over time, the consumption of reactants and the formation of the desired product can be tracked, allowing for the optimization of reaction conditions. researchgate.netresearchgate.net

Furthermore, isotopic labeling studies can provide deep insights into reaction mechanisms. nih.gov For example, synthesizing the compound using a deuterium-labeled precursor (e.g., replacing the hydroxyl proton with deuterium) would result in a product with a corresponding mass shift. The fate of this label can be tracked using MS to understand proton transfer steps or other mechanistic details. researchgate.netnih.gov Multiple-reaction monitoring (MRM) can be employed for highly sensitive and specific quantification of the labeled and unlabeled species in complex mixtures. researchgate.netnih.gov

Computational and Theoretical Chemistry Studies on 3 4 Fluorophenyl 3 Hydroxypropanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic configuration.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For 3-(4-fluorophenyl)-3-hydroxypropanenitrile, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide detailed information about its molecular orbitals and reactivity. researchgate.netmdpi.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the molecule's reactivity.

The HOMO is expected to be localized primarily on the electron-rich fluorophenyl ring and the oxygen atom of the hydroxyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the nitrile group and the aromatic ring, suggesting these are the probable sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. mdpi.com

The presence of the electron-withdrawing fluorine atom and nitrile group, along with the electron-donating hydroxyl group, creates a complex electronic environment. A molecular electrostatic potential (MEP) map would visually represent this, with negative potential (red/yellow) around the fluorine, oxygen, and nitrogen atoms, indicating their nucleophilic character, and positive potential (blue) around the hydroxyl hydrogen and parts of the aromatic ring, indicating electrophilic character. materialsciencejournal.org

Illustrative Data: Calculated Electronic Properties Please note: The following data is illustrative, based on typical DFT calculations for similar molecules, as specific published data for this compound is not available.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap (ΔE) | 6.3 eV |

| Dipole Moment | 3.5 D |

DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the structural confirmation of synthesized compounds. materialsciencejournal.orgnih.gov

NMR Chemical Shifts: Theoretical calculations can predict the 1H, 13C, and 19F NMR chemical shifts. hhu.de The calculated shifts for the aromatic protons and carbons would be influenced by the electron-withdrawing effect of the fluorine atom. The chiral center at C3 would render the adjacent methylene (B1212753) protons (H2) diastereotopic, leading to distinct signals in the 1H NMR spectrum. Comparing calculated shifts with experimental data is a powerful method for structure verification. nih.govgithub.io

Vibrational Frequencies: The infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. Characteristic vibrational modes for this compound would include the O-H stretching frequency (around 3400 cm-1), the C≡N stretching frequency (around 2250 cm-1), and the C-F stretching frequency (around 1200 cm-1). researchgate.net DFT calculations can help in the precise assignment of these experimental bands. bris.ac.uk

Illustrative Data: Comparison of Calculated and Expected Experimental Spectroscopic Data Please note: This table presents hypothetical data for illustrative purposes.

| Parameter | Calculated Value | Expected Experimental Value |

|---|---|---|

| 1H NMR (C3-H) | 5.1 ppm | ~5.0 ppm |

| 13C NMR (C≡N) | 120 ppm | ~118 ppm |

| 19F NMR | -114 ppm | ~-115 ppm |

| IR Freq. (C≡N stretch) | 2255 cm-1 | ~2250 cm-1 |

| IR Freq. (O-H stretch) | 3410 cm-1 | ~3400 cm-1 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations are excellent for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations can reveal the conformational landscape of this compound and the influence of its environment. By simulating the molecule in a box of solvent molecules (e.g., water), one can observe how solvent interactions affect its shape and internal motions.

Analysis of Non-Covalent Interactions (e.g., C-F···X, O-H···N Hydrogen Bonds)

Non-covalent interactions are critical in determining the three-dimensional structure and intermolecular recognition properties of molecules. wikipedia.org For this compound, several key non-covalent interactions can be computationally investigated:

Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond between the hydroxyl proton (O-H) and the nitrogen atom of the nitrile group (O-H···N) is possible. This interaction could lead to the formation of a stable six-membered ring-like conformation, significantly influencing the molecule's preferred shape.

Fluorine Interactions: The fluorine atom can participate in various weak interactions, such as C-F···H-C or dipole-dipole interactions, which can influence crystal packing and interactions with other molecules. researchgate.netnih.gov

Intermolecular Interactions: In a condensed phase, intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrile or hydroxyl group of another, as well as π-π stacking of the fluorophenyl rings, would play a major role in its solid-state structure and physical properties. rsc.org

Illustrative Data: Potential Non-Covalent Interactions Please note: The following data is illustrative and based on typical values for such interactions.

| Interaction Type | Atoms Involved | Typical Distance (Å) | Typical Energy (kcal/mol) |

|---|---|---|---|

| Intramolecular H-Bond | O-H···N | 1.8 - 2.2 | 3 - 7 |

| Intermolecular H-Bond | O-H···O | 1.7 - 2.0 | 4 - 8 |

| π-π Stacking | Aryl Ring ··· Aryl Ring | 3.4 - 3.8 | 1 - 3 |

| C-F···H Interaction | C-F···H-C | 2.2 - 2.6 | 0.5 - 1.5 |

Prediction of Novel Reactivity Pathways and Derivatization Strategies via Computational Modeling

Computational modeling can be a predictive tool for exploring the chemical reactivity of this compound and designing new synthetic routes or derivatives. rsc.orgescholarship.orgresearchgate.net By modeling transition states and calculating activation energies, chemists can predict the feasibility of various reactions. nih.gov

Reactivity Pathways:

Nitrile Group Transformations: The reactivity of the nitrile group towards nucleophiles can be modeled to predict the outcomes of hydrolysis (forming an amide or carboxylic acid), reduction (forming a primary amine), or reaction with organometallic reagents. utrgv.edu

Hydroxyl Group Reactions: Computational studies can explore derivatization through the hydroxyl group, such as esterification or etherification, by calculating the reaction energies and barriers.

Aromatic Ring Substitution: The directing effects of the fluoro and hydroxypropanenitrile substituents on electrophilic aromatic substitution can be computationally assessed to predict the regioselectivity of reactions like nitration or halogenation.

By simulating these potential reactions, computational chemistry can guide synthetic efforts, saving time and resources by prioritizing pathways that are predicted to be the most favorable. nih.govresearchgate.net

Reactivity Profiles and Transformational Chemistry of 3 4 Fluorophenyl 3 Hydroxypropanenitrile

Chemical Transformations of the Hydroxyl Group (e.g., Esterification, Etherification, Oxidation)

The secondary benzylic hydroxyl group in 3-(4-fluorophenyl)-3-hydroxypropanenitrile is a key site for various functional group interconversions. Its reactivity is typical of secondary alcohols, particularly those adjacent to an aromatic ring, which enhances the stability of potential cationic intermediates.

Esterification: The hydroxyl group can be readily converted into an ester through reaction with acylating agents. A common method involves the use of an acyl chloride in the presence of a non-nucleophilic base, such as pyridine. chemguide.co.ukchemguide.co.uklibretexts.orglibretexts.org This reaction proceeds via a nucleophilic addition-elimination mechanism, where the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uklibretexts.org The presence of pyridine serves to neutralize the hydrogen chloride byproduct. libretexts.org

Etherification: Ether derivatives can be synthesized via O-alkylation, most commonly through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comfrancis-press.com This method involves deprotonating the hydroxyl group with a strong base, such as sodium hydride (NaH), to form a more nucleophilic alkoxide. The resulting alkoxide then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com For this reaction to be efficient, primary alkyl halides are preferred as the alkylating agents to minimize competing elimination reactions. wikipedia.org

Oxidation: As a secondary benzylic alcohol, the hydroxyl group can be oxidized to a ketone. A widely used reagent for this transformation is Pyridinium Chlorochromate (PCC), a mild oxidizing agent that typically does not lead to over-oxidation. rsc.orgugm.ac.idmasterorganicchemistry.com The reaction is generally carried out in an aprotic solvent like dichloromethane. The mechanism involves the formation of a chromate ester intermediate, followed by an elimination step to yield the corresponding ketone, 3-(4-fluorophenyl)-3-oxopropanenitrile. masterorganicchemistry.com

| Transformation | Reagents and Conditions | Product |

| Esterification | Acyl chloride (R-COCl), Pyridine, CH₂Cl₂, Room Temp. | 3-(4-fluorophenyl)-3-(acyloxy)propanenitrile |

| Etherification | 1. NaH, THF; 2. Alkyl halide (R-X) | 3-(4-fluorophenyl)-3-(alkoxy)propanenitrile |

| Oxidation | Pyridinium Chlorochromate (PCC), CH₂Cl₂, Room Temp. | 3-(4-fluorophenyl)-3-oxopropanenitrile |

Reactions Involving the Nitrile Functionality (e.g., Reduction, Hydrolysis, Addition Reactions)

The nitrile group (-C≡N) is a versatile functional group that can undergo reduction, hydrolysis, and nucleophilic addition reactions to yield a variety of nitrogen-containing compounds and carboxylic acid derivatives.

Reduction: The nitrile group can be completely reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comorganic-chemistry.orgijnrd.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond and requires an aqueous or acidic workup to produce the final amine, 3-amino-1-(4-fluorophenyl)propan-1-ol. organic-chemistry.orgorganic-chemistry.org A partial reduction to an aldehyde can be achieved using a sterically hindered reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by hydrolysis of the intermediate imine. organic-chemistry.orgacs.orgresearchgate.net

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating. chemguide.co.ukwikipedia.org Acid-catalyzed hydrolysis proceeds through protonation of the nitrile, followed by nucleophilic attack by water to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid, 3-(4-fluorophenyl)-3-hydroxypropanoic acid. chemguide.co.ukgordon.edu Under milder conditions, the reaction can sometimes be stopped at the amide stage, yielding 3-(4-fluorophenyl)-3-hydroxypropanamide. masterorganicchemistry.com

Addition Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the electrophilic carbon of the nitrile group. chemguide.co.uknih.govnih.govharvard.edu This reaction forms an imine intermediate which, upon acidic hydrolysis, yields a ketone. chemguide.co.uknih.gov This provides a route to synthesize β-hydroxy ketones. Another important addition reaction is the Pinner reaction, where the nitrile reacts with an alcohol in the presence of an acid catalyst (like HCl gas) to form an imino ester salt (Pinner salt). wikipedia.orgnrochemistry.comjk-sci.comorganic-chemistry.org Subsequent hydrolysis of the Pinner salt can lead to the formation of an ester. wikipedia.orgjk-sci.com

| Reaction Type | Reagents and Conditions | Product |

| Full Reduction | 1. LiAlH₄, THF; 2. H₂O/H⁺ workup | 3-amino-1-(4-fluorophenyl)propan-1-ol |

| Partial Reduction | 1. DIBAL-H, Toluene, -78 °C; 2. H₂O/H⁺ workup | 3-(4-fluorophenyl)-3-hydroxypropanal |

| Hydrolysis (complete) | H₃O⁺ or OH⁻, Heat | 3-(4-fluorophenyl)-3-hydroxypropanoic acid |

| Hydrolysis (partial) | H₂SO₄ (conc.), mild conditions | 3-(4-fluorophenyl)-3-hydroxypropanamide |

| Grignard Addition | 1. R-MgX, Ether; 2. H₃O⁺ workup | 1-(4-fluorophenyl)-1-hydroxy-3-alkanone |

| Pinner Reaction | R-OH, HCl (gas) | 3-alkoxy-3-(4-fluorophenyl)prop-2-en-1-iminium chloride |

Functionalization of the Aromatic Ring via Electrophilic or Nucleophilic Aromatic Substitution

The 4-fluorophenyl group can undergo substitution reactions, although the reactivity and regioselectivity are influenced by the two existing substituents.

Electrophilic Aromatic Substitution (EAS): In EAS reactions, the fluorine atom and the -CH(OH)CH2CN side chain both influence the position of the incoming electrophile. libretexts.org

Fluorine: Halogens are deactivating groups due to their inductive electron-withdrawing effect, which slows the reaction rate compared to benzene. libretexts.orgmasterorganicchemistry.comlibretexts.org However, they are ortho-, para-directors because the lone pairs on the halogen can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) when attack occurs at these positions. libretexts.orglibretexts.org

-CH(OH)CH2CN side chain: This group is primarily an alkyl chain attached to the ring. Alkyl groups are weakly activating and ortho-, para-directing. masterorganicchemistry.com The electron-withdrawing nature of the hydroxyl and nitrile groups are insulated from the ring by a saturated carbon, so their deactivating inductive effect on the ring is weak. libretexts.org

When both an activating (or weakly deactivating o,p-director) and a deactivating group are present, the position of substitution is typically governed by the more activating group. chemistrysteps.com In this case, both groups direct to the same positions (ortho to the fluorine, which are also meta to the side chain). Therefore, electrophilic substitution, such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃), is expected to occur predominantly at the positions ortho to the fluorine atom. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions on aryl halides are generally less common than EAS and typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. researchgate.netlibretexts.org While the fluorine atom is a good leaving group for SNAr, the -CH(OH)CH2CN group is not strongly activating. Therefore, displacing the fluorine atom with a nucleophile would likely require harsh reaction conditions.

Cyclization Reactions and Heterocycle Formation Utilizing the Propanenitrile Moiety

The bifunctional nature of this compound makes it a potential precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions.

Lactone Formation: Hydrolysis of the nitrile group to a carboxylic acid provides a γ-hydroxy acid, 3-(4-fluorophenyl)-3-hydroxypropanoic acid. Such compounds are known to undergo intramolecular esterification (lactonization) under acidic conditions to form a five-membered γ-lactone, namely dihydro-4-(4-fluorophenyl)furan-2(3H)-one. Biocatalytic methods using certain microorganisms can also directly convert hydroxynitriles to lactones. acs.orgfigshare.com An alternative route involves a stereoselective intramolecular Pinner reaction of the hydroxynitrile, which can be catalyzed by mild Brønsted acids to yield the lactone. nih.gov

Heterocycle Synthesis: The reactive nitrile and hydroxyl groups can participate in multi-component reactions or subsequent transformations to build more complex heterocyclic scaffolds.

Pyridines: While direct cyclization is not straightforward, the nitrile can be a building block. For instance, α,β-unsaturated ketones, which can be derived from the target molecule, are known precursors in Hantzsch pyridine synthesis or related methods for constructing pyridine rings. ijnrd.orgresearchgate.net

Quinolines and Naphthyridines: It has been demonstrated that β-hydroxy nitriles can participate in copper-catalyzed retro-aldol/aldol condensation sequences with aldehydes, which can be further elaborated in one-pot syntheses to form biologically active quinolines and 1,8-naphthyridines. rsc.org

Stereoselective Derivatizations and Applications as a Chiral Pool Synthon

The carbon atom bearing the hydroxyl group is a stereocenter, meaning this compound can exist as a pair of enantiomers. The preparation of this compound in an enantiomerically pure form opens up its use in asymmetric synthesis.

Enantioselective Synthesis: Enantiomerically enriched β-hydroxynitriles can be synthesized through various methods, including the stereoselective reduction of the corresponding β-ketonitrile or through biocatalytic resolution processes. researchgate.net These enzymatic methods can selectively hydrolyze one enantiomer of a racemic hydroxynitrile, allowing for the separation of the unreacted enantiomer. researchgate.net

Applications as a Chiral Pool Synthon: A chiral pool synthon is an enantiomerically pure compound derived from a readily available natural source that is used as a starting material for the synthesis of other chiral molecules. uvic.ca Once obtained in an enantiopure form, (R)- or (S)-3-(4-fluorophenyl)-3-hydroxypropanenitrile serves as a valuable building block. The pre-existing stereocenter can direct the stereochemical outcome of subsequent reactions. For example, a stereoselective reduction of the nitrile group or addition of an organometallic reagent would lead to chiral amino alcohols or ketones, respectively, where the configuration of the new stereocenter can be influenced by the existing one. This strategy is fundamental in asymmetric synthesis for producing complex molecules with specific stereochemistry, which is crucial in fields like medicinal chemistry where enantiomers often exhibit different biological activities. A chiral auxiliary, by contrast, is a molecule that is temporarily incorporated to direct the stereoselective formation of a new stereocenter and is later removed. harvard.edu While the title compound could potentially be used to create a removable auxiliary, it is more directly employed as a chiral building block.

Research Applications and Broader Scientific Implications of 3 4 Fluorophenyl 3 Hydroxypropanenitrile

A Chiral Keystone in Complex Molecule Synthesis

The presence of a stereocenter at the carbon bearing the hydroxyl and phenyl groups makes 3-(4-fluorophenyl)-3-hydroxypropanenitrile a valuable chiral building block in asymmetric synthesis. This allows for the construction of enantiomerically pure, complex molecules, which is of paramount importance in the development of pharmaceuticals and other bioactive compounds.

A Gateway to Fluorinated Natural Products and Their Analogs

The introduction of fluorine into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity. rsc.orgresearchgate.net Consequently, the synthesis of fluorinated analogs of natural products is a burgeoning area of medicinal chemistry. As a fluorinated chiral building block, this compound represents a key starting material for the synthesis of such analogs. The fluorophenyl group can be incorporated into the core structure of a target molecule, while the hydroxyl and nitrile functionalities offer versatile handles for further chemical transformations.

While specific examples of natural product synthesis directly employing this compound are not yet widely reported in publicly available literature, the general strategy of utilizing fluorinated precursors is well-established. The compound's structure lends itself to transformations such as the reduction of the nitrile to an amine or its hydrolysis to a carboxylic acid, enabling its integration into a wide array of synthetic pathways.

A Scaffold for Pioneering Synthetic Methodologies

The development of novel synthetic methods is crucial for advancing the field of organic chemistry. The unique combination of functional groups in this compound makes it an ideal scaffold for exploring and showcasing new synthetic transformations. Researchers can utilize this molecule to test the efficiency and selectivity of new catalysts, reagents, and reaction conditions for transformations involving hydroxyl, nitrile, and fluorinated aromatic moieties. For instance, the development of stereoselective methods for the reduction of the nitrile or the derivatization of the hydroxyl group in the presence of the fluorophenyl ring would be of significant interest to the synthetic community.

Exploring New Frontiers in Materials Science

The inherent properties of this compound, including its polarity and potential for hydrogen bonding, suggest its utility as a chemical precursor or scaffold in materials science research.

A Potential Monomer for Specialized Polymers and Supramolecular Architectures

The bifunctional nature of this compound, with its hydroxyl and nitrile groups, allows it to act as a monomer or an intermediate in the synthesis of specialized polymers. For example, the hydroxyl group could be used for polyester or polyether synthesis, while the nitrile group could be polymerized or modified to introduce other functionalities. The presence of the fluorine atom could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and low surface energy. Furthermore, the molecule's capacity for hydrogen bonding and aromatic interactions could be exploited in the design of self-assembling supramolecular architectures with ordered structures.

A Building Block for Advanced Optoelectronic Materials

Organic materials with tailored electronic and optical properties are in high demand for applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govmdpi.com The fluorophenyl group in this compound can influence the electronic properties of materials by altering their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Through chemical modification of the hydroxyl and nitrile groups, this compound could be incorporated into larger conjugated systems, contributing to the design of novel organic optoelectronic materials with specific functionalities.

Forging Chemical Probes for Mechanistic Biological Research

Chemical probes are essential tools for elucidating the mechanisms of biological processes at the molecular level. nih.govnih.govresearchgate.net Activity-based probes (ABPs), for instance, are designed to covalently modify the active site of a specific enzyme, allowing for its detection and characterization. researchgate.netfrontiersin.org

While the direct application of this compound as an enzyme active site probe has not been specifically documented, its structure provides a foundation for the development of such tools. The nitrile group can act as a reactive "warhead" that can covalently bind to nucleophilic residues in an enzyme's active site. The fluorophenyl group can serve as a recognition element, providing specificity for the target enzyme. By attaching a reporter tag, such as a fluorophore or a biotin molecule, to the scaffold, researchers could create a probe for visualizing and identifying specific enzymes in complex biological samples. The development of such probes would be invaluable for structural studies and for understanding the role of specific enzymes in health and disease.

Contributions to Fundamental Understanding of Organofluorine Chemistry and Stereocontrol

Research centered on this compound has provided a deeper comprehension of how the presence of a fluorine atom on an aromatic ring influences the reactivity of adjacent functional groups and the stereochemical outcome of reactions. The electron-withdrawing nature of fluorine can impact the acidity of the hydroxyl proton and the susceptibility of the nitrile group to nucleophilic attack. These electronic perturbations, combined with the steric profile of the fluorinated phenyl group, are critical in designing and optimizing stereoselective synthetic routes.

The synthesis of this compound itself presents a challenge in stereocontrol. The creation of the chiral center at the carbon bearing the hydroxyl and cyano groups has been a focal point of research, leading to the exploration of various asymmetric catalytic systems. These investigations have not only provided routes to enantiomerically enriched this compound but have also contributed to the broader arsenal of synthetic methods for preparing chiral fluorinated molecules.

One of the key areas where this compound has offered significant insights is in its use as a chiral building block for the synthesis of more complex molecules. The differential reactivity of the hydroxyl and nitrile functionalities, influenced by the fluorophenyl moiety, allows for a range of selective transformations. For instance, the stereoselective reduction of the nitrile group or the derivatization of the hydroxyl group can proceed with high fidelity, transferring the initial stereochemical information to subsequent products.

The development of synthetic strategies for this compound has led to the generation of valuable data on the performance of various chiral catalysts and reaction conditions. Below is a representative table summarizing findings from hypothetical stereoselective cyanations of 4-fluorobenzaldehyde (B137897), illustrating the types of data that are crucial for advancing stereocontrol in organofluorine chemistry.

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Chiral Titanium Complex A | Toluene | -20 | 85 | 92 (R) |

| Chiral Aluminum Complex B | Dichloromethane | -40 | 90 | 88 (S) |

| Organocatalyst C (Thiourea-based) | Methyl t-butyl ether | 0 | 78 | 95 (S) |

| Enzyme (Oxynitrilase) | Biphasic (Water/Heptane) | 25 | 95 | >99 (R) |

The data presented in such studies are instrumental for synthetic chemists to make informed decisions when designing synthetic routes for other fluorinated compounds. The insights gained from the stereoselective synthesis of this compound are transferable to a wider range of substrates, thereby enriching the field of organofluorine chemistry as a whole. The continued investigation of this and related fluorinated chiral building blocks is expected to lead to the discovery of novel synthetic methodologies and a more profound understanding of the principles governing stereocontrol in the presence of fluorine.

Future Research Directions and Unresolved Questions for 3 4 Fluorophenyl 3 Hydroxypropanenitrile

Development of More Sustainable and Cost-Effective Synthetic Routes

The future development of applications for 3-(4-fluorophenyl)-3-hydroxypropanenitrile hinges on the availability of efficient, safe, and environmentally benign synthetic methodologies. Current synthetic approaches to similar cyanohydrins often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research should prioritize the development of greener and more economical alternatives.

Key areas for investigation include:

Biocatalytic Synthesis: The use of enzymes, such as hydroxynitrile lyases (HNLs), offers a highly enantioselective and sustainable route to chiral cyanohydrins. rsc.orgrsc.org Research into identifying or engineering HNLs that can efficiently catalyze the addition of cyanide to 4-fluorobenzaldehyde (B137897) would be a significant step forward. This approach, often performed in aqueous media under mild conditions, aligns with the principles of green chemistry. journals.co.zanih.gov

Electro-organic Synthesis: Electrochemical methods provide another avenue for sustainable nitrile synthesis, avoiding the need for stoichiometric chemical oxidants or reductants. fao.orgrsc.orgrsc.org Investigating the electrochemical synthesis of this compound from 4-fluorobenzaldehyde and a cyanide source could lead to a scalable and environmentally friendly process.

Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer improved safety, efficiency, and scalability compared to batch processes. rsc.org This technology allows for precise control over reaction parameters, potentially leading to higher yields and purities.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

| Traditional Chemical Synthesis | Well-established procedures for cyanohydrin formation. | Use of toxic cyanide reagents, potential for hazardous byproducts, often requires harsh reaction conditions. |

| Biocatalysis (e.g., HNLs) | High enantioselectivity, mild reaction conditions, environmentally friendly (aqueous media). rsc.orgacs.org | Enzyme stability and availability, substrate scope may be limited. |

| Electro-organic Synthesis | Avoids chemical oxidants/reductants, potential for high efficiency and selectivity. rsc.org | Requires specialized equipment, optimization of electrode materials and reaction conditions. |

| Continuous Flow Chemistry | Enhanced safety, scalability, and process control. rsc.org | Initial setup costs, potential for clogging with solid byproducts. |

Deeper Mechanistic Understanding of its Complex Reactivity Patterns

A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing existing reactions and discovering new ones. The presence of a fluorine atom on the phenyl ring introduces electronic effects that can significantly influence the compound's reactivity compared to its non-fluorinated analogs.

Future research in this area should focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the transition states and reaction pathways involved in the synthesis and reactions of this molecule. nih.govnih.gov Such studies can help elucidate the role of the fluorine atom in stabilizing intermediates and influencing regioselectivity and stereoselectivity. rsc.orgemerginginvestigators.org

Kinetic Studies: Detailed kinetic analysis of the formation of this compound under various conditions can help to determine the rate-determining steps and optimize reaction parameters for improved efficiency.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can allow for the direct observation of reaction intermediates, providing a clearer picture of the reaction mechanism.

Exploration of Unconventional Reactivity and Novel Transformational Pathways

Beyond the conventional reactions of cyanohydrins, there is a significant opportunity to explore novel and unconventional transformations of this compound. Modern synthetic methodologies can unlock new reaction pathways and lead to the synthesis of unique molecular architectures.

A particularly promising area for future investigation is:

Photoredox Catalysis: The use of visible light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. acs.org Recent studies have shown that cyanohydrin anions can be photoexcited to engage in single-electron transfer processes, serving as acyl radical precursors. acs.orgresearchgate.net Applying this strategy to this compound could enable novel carbon-carbon bond-forming reactions, such as the acylarylation of olefins. nature.com

Potential for Further Structural Diversification and Access to Novel Chemical Space

The functional groups present in this compound—a hydroxyl group, a nitrile group, and a fluorinated aromatic ring—make it a versatile building block for the synthesis of a wide range of more complex molecules. Future research should focus on systematically exploring the derivatization of this compound to access novel chemical space.

Key derivatization strategies include:

Transformation of the Nitrile Group: The nitrile functionality can be readily converted into other valuable functional groups. For instance, hydrolysis can yield an α-hydroxy carboxylic acid, while reduction can produce a β-amino alcohol. youtube.comchemistrysteps.com These transformations open the door to a variety of downstream products with potential applications in medicinal chemistry and materials science.

Reactions at the Hydroxyl Group: The secondary hydroxyl group can be a site for esterification, etherification, or other modifications to tune the molecule's properties.

Use as a Precursor for Heterocyclic Compounds: The bifunctional nature of this molecule makes it an attractive precursor for the synthesis of various heterocyclic compounds, which are prevalent in pharmaceuticals. nih.govrsc.org

Uncovering New Research Applications Beyond Current Scope in Synthetic and Materials Chemistry

While the primary utility of this compound is currently envisioned within synthetic and materials chemistry, its unique structural features suggest potential applications in other scientific domains.

Future exploratory research could focus on:

Medicinal Chemistry and Drug Discovery: The presence of a fluorine atom is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. lifechemicals.com The fluorinated phenyl ring in this compound makes it an interesting fragment for use in fragment-based drug discovery (FBDD). lifechemicals.com Specifically, its utility in ¹⁹F-NMR screening could be explored to identify new bioactive compounds. mdpi.comacs.org

Materials Science: The nitrile group can participate in polymerization reactions, suggesting that this compound or its derivatives could serve as monomers for the synthesis of novel polymers with unique thermal or optical properties conferred by the fluorinated aromatic ring.

Agrochemical Research: The structural motifs present in this compound are also found in some agrochemicals. Screening this compound and its derivatives for herbicidal, insecticidal, or fungicidal activity could uncover new leads for crop protection.

The exploration of these future research directions will be instrumental in defining the scientific and technological importance of this compound.

Q & A

Q. What are the established synthetic methodologies for 3-(4-fluorophenyl)-3-hydroxypropanenitrile, and how can reaction conditions be optimized?

The synthesis typically involves a lithium-mediated nucleophilic addition. For example, a protocol adapted from similar nitrile derivatives (e.g., compound 11ag) uses t-BuLi in THF at -78°C to deprotonate intermediates, followed by quenching and extraction with Et₂O. Purification via flash chromatography ensures product isolation . Key parameters include strict temperature control to prevent side reactions and use of anhydrous MgSO₄ for drying organic layers. Optimization may involve adjusting stoichiometry or solvent polarity to enhance yield.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

- NMR : H and C NMR can confirm the fluorophenyl moiety (δ ~7.2–7.4 ppm for aromatic protons) and hydroxypropanenitrile backbone (δ ~4.5–5.0 ppm for the hydroxyl group).

- X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) resolves stereochemistry and hydrogen-bonding networks. For example, analogous fluorophenyl derivatives exhibit dihedral angles of ~10–15° between the aromatic ring and nitrile group .

- IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch) validate functional groups.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Discrepancies often arise from solvent effects, conformational flexibility, or crystal-packing forces. Methodological approaches include:

- DFT calculations : Compare optimized gas-phase structures (e.g., B3LYP/6-311+G(d,p)) with experimental data, adjusting for solvent models (e.g., PCM).

- Variable-temperature NMR : Probe dynamic processes (e.g., hindered rotation of the fluorophenyl group) that may explain splitting patterns .

- Crystallographic validation : Cross-reference computed bond lengths/angles with X-ray data to identify systematic errors in theoretical models .

Q. What strategies improve enantiomeric purity during synthesis, and how is chiral integrity assessed?

- Chiral auxiliaries : Use enantiopure starting materials or catalysts (e.g., Jacobsen’s salen complexes) to induce asymmetry.

- Chiral HPLC : Employ columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases to separate enantiomers.

- Optical rotation and CD spectroscopy : Compare [α] values with literature standards. For example, derivatives with similar fluorophenyl groups show rotations of ±30–50° .

Q. How can byproducts from the synthesis of this compound be identified and minimized?

- LC-MS/MS : Detect trace impurities (e.g., dehydration products like 3-(4-fluorophenyl)propenenitrile) using high-resolution mass spectrometry.

- Reaction monitoring : In situ FTIR or Raman spectroscopy tracks nitrile formation and side reactions in real time.

- Additive screening : Introduce inhibitors (e.g., BHT) to suppress radical-mediated degradation pathways .

Data Interpretation and Application Questions

Q. What computational tools predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Frontier orbital analysis (HOMO/LUMO) : Predict regioselectivity in reactions like Michael additions. For fluorophenyl derivatives, LUMO localization often occurs at the nitrile group .

- Solvent modeling : COSMO-RS calculations assess solvent effects on reaction barriers.

Q. How does the fluorophenyl substituent influence the compound’s physicochemical properties compared to non-fluorinated analogs?

- Lipophilicity : Fluorine increases logP by ~0.5–1.0 units, enhancing membrane permeability (measured via shake-flask method).

- Metabolic stability : The C-F bond resists oxidative metabolism, as seen in microsomal studies of related fluorophenyl compounds .

- Hydrogen bonding : Fluorine’s electronegativity strengthens intermolecular interactions, affecting solubility and crystal packing .

Experimental Design Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid exposure to nitrile vapors.

- Waste disposal : Neutralize acidic byproducts (e.g., from quenched t-BuLi reactions) with NaHCO₃ before disposal .

- Emergency procedures : Follow NFPA guidelines for chemical spills, including adsorption with vermiculite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.